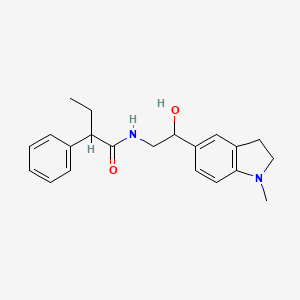
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide, also known as HIF-1α inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This inhibitor selectively targets the hypoxia-inducible factor 1 alpha (HIF-1α), a transcription factor that plays a critical role in tumor angiogenesis, metabolism, and survival under hypoxic conditions.
Mecanismo De Acción
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide inhibits N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα by blocking its transcriptional activity. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions. Inhibition of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα by this compound leads to decreased expression of these genes, resulting in reduced tumor growth and metastasis.
Biochemical and Physiological Effects
Studies have shown that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has several biochemical and physiological effects. It has been shown to inhibit tumor angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. It also inhibits glucose metabolism in cancer cells, leading to decreased ATP production and cell death. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide in lab experiments include its selectivity for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα and its ability to inhibit tumor growth and metastasis in preclinical models. However, it is important to note that this compound has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide. One direction is to optimize its pharmacokinetics and bioavailability to improve its efficacy in vivo. Another direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on tumor angiogenesis and glucose metabolism.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has been reported in several studies. The most common method involves the reaction of 2-(1-methylindolin-5-yl)ethanol with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamideα is overexpressed in many types of solid tumors, and its inhibition by this compound has been shown to reduce tumor growth and metastasis in preclinical models.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-18(15-7-5-4-6-8-15)21(25)22-14-20(24)17-9-10-19-16(13-17)11-12-23(19)2/h4-10,13,18,20,24H,3,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHJBJVPLHQYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide](/img/structure/B2458717.png)
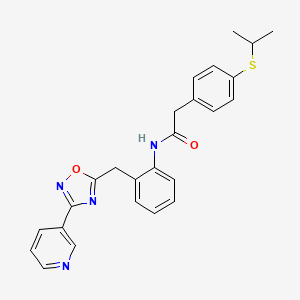

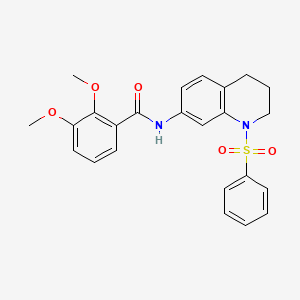
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2458726.png)
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2458727.png)
![N-(2-{1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2458728.png)
![6-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458729.png)
![2-(4-chlorophenyl)-N'-[(1E)-(4-methoxyphenyl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B2458730.png)
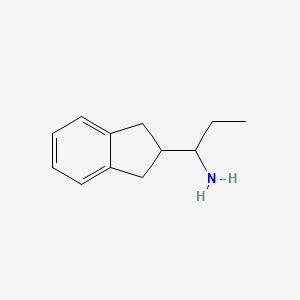
![5-Benzyl-2-(5-chloropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2458734.png)
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458735.png)
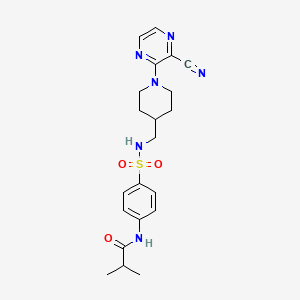
![N-(2,5-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458737.png)